methyl 2-(methylthio)thiazole-4-carboxylate
CAS No.: 76862-26-5
Cat. No.: VC8293878
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76862-26-5 |
|---|---|
| Molecular Formula | C6H7NO2S2 |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | methyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H7NO2S2/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |
| Standard InChI Key | ALFRTUZLKDJFCQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)SC |
| Canonical SMILES | COC(=O)C1=CSC(=N1)SC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Methyl 2-(methylthio)thiazole-4-carboxylate consists of a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a methylthio () group, while the 4-position bears a methyl carboxylate () moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal planar ring geometries with bond lengths of 1.74 Å for C-S and 1.29 Å for C=O, consistent with delocalized π-electron systems .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 205.26 g/mol
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Melting point: 98–102°C (predicted based on structural analogs)
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Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester group .
Synthesis and Regioselective Methodologies
Base-Induced Cyclization
A catalyst-free synthesis route involves the reaction of methyl-2-oxo-2-(amino)ethanedithioates with Tosylmethyl isocyanide (TosMIC) in ethanol under basic conditions (e.g., KOH). This method yields 2-(methylthio)-N-arylthiazole-5-carboxamides with regioselectivity exceeding 85% . For example:
Reaction conditions (room temperature, 1–2 hours) and the absence of transition-metal catalysts enhance scalability for industrial applications.
Alternative Pathways
Ethyl isocyanoacetate can replace TosMIC to synthesize ethyl 5-(aryl carbamoyl)thiazole-4-carboxylates, demonstrating the flexibility of isocyanide reactants in tuning substitution patterns . Comparative studies show that ethyl derivatives exhibit improved solubility in hydrophobic media, making them preferable for certain biological assays .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives, including methyl 2-(methylthio)thiazole-4-carboxylate, inhibit bacterial growth by disrupting cell wall synthesis. In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics . The methylthio group enhances membrane permeability, while the carboxylate facilitates interactions with bacterial enzymes .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Functionalization at the 4-position carboxylate enables conjugation with bioactive moieties, as seen in prodrug designs .
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus, reducing chlorophyll synthesis by 70% at 50 ppm. Structure-activity relationship (SAR) studies highlight the critical role of the methylthio group in phytotoxicity .
Comparative Analysis with Structural Analogs
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